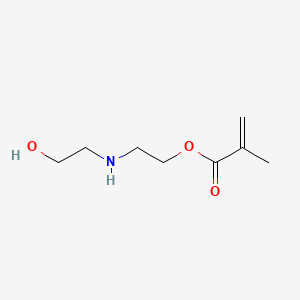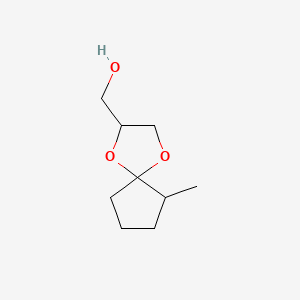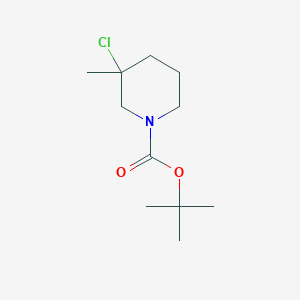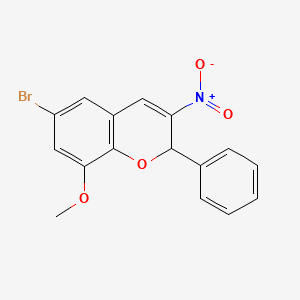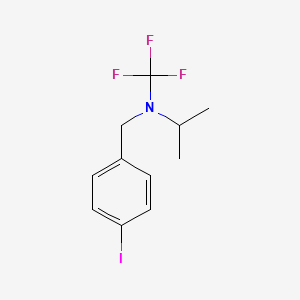
2,4,6-Trimethylbenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylbenzoyl fluoride is an organic compound with the molecular formula C10H11FO. It is a derivative of benzoyl fluoride, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzoyl fluoride typically involves the fluorination of 2,4,6-trimethylbenzoyl chloride. One common method is the reaction of 2,4,6-trimethylbenzoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt like potassium fluoride (KF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors that can handle the corrosive nature of fluorinating agents .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, especially in the presence of light, leading to the formation of radicals
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed:
Substitution Reactions: Products include various substituted benzoyl compounds.
Oxidation Products: These can include carboxylic acids or ketones.
Reduction Products: These typically include alcohols or hydrocarbons
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylbenzoyl fluoride has a wide range of applications in scientific research:
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylbenzoyl fluoride involves its ability to undergo homolytic cleavage upon exposure to light, leading to the formation of reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various unsaturated compounds that can participate in radical polymerization .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylbenzoyl chloride: Similar in structure but contains a chloride group instead of fluoride.
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
2,4,6-Trifluorobenzoyl chloride: Contains fluorine atoms at the 2, 4, and 6 positions instead of methyl groups
Uniqueness: 2,4,6-Trimethylbenzoyl fluoride is unique due to its specific substitution pattern and the presence of a fluoride group, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a photoinitiator and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
826-66-4 |
|---|---|
Molekularformel |
C10H11FO |
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
2,4,6-trimethylbenzoyl fluoride |
InChI |
InChI=1S/C10H11FO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
YNCGQEVEPBUPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


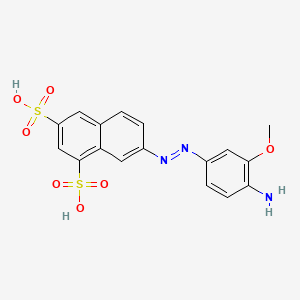
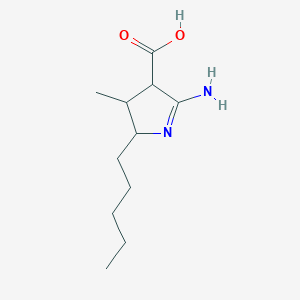

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
